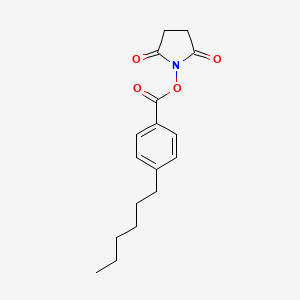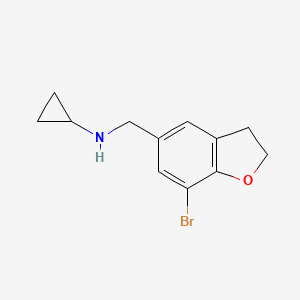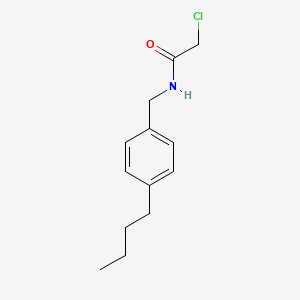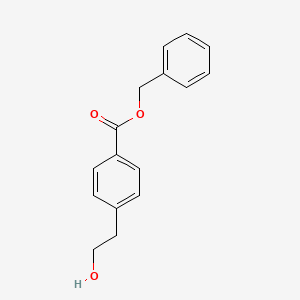
Benzyl 4-(2-hydroxyethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(2-hydroxyethyl)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group attached to the 4-position of the benzoate moiety, with an additional 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 4-(2-hydroxyethyl)benzoate can be synthesized through the esterification of 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl 4-(2-hydroxyethyl)benzoate with benzyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 4-(2-hydroxyethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-(2-hydroxyethyl)benzoic acid or 4-(2-hydroxyethyl)benzaldehyde.
Reduction: Benzyl 4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzyl 4-(2-hydroxyethyl)benzoates depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Polymers: Benzyl 4-(2-hydroxyethyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Cosmetics: It is used in cosmetic formulations for its emollient properties and ability to enhance the stability of products.
Food Industry: The compound is utilized as a flavoring agent and preservative in food products.
作用机制
The mechanism of action of Benzyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, it forms stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biochemical studies, it interacts with enzymes, modulating their activity and providing insights into metabolic processes.
相似化合物的比较
Benzyl Benzoate: Similar in structure but lacks the 2-hydroxyethyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar but has a methyl group instead of a benzyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the benzyl and 2-hydroxyethyl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
benzyl 4-(2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQAIUMMNXBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
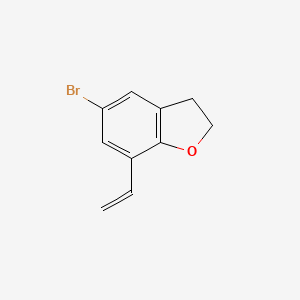

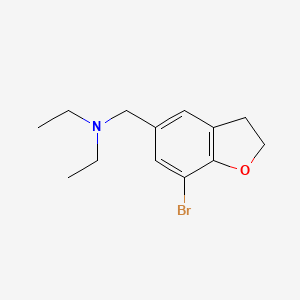
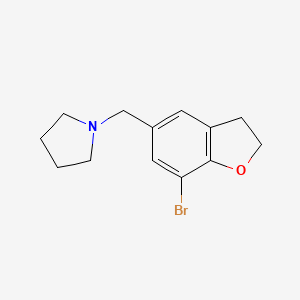
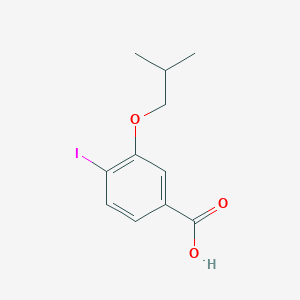
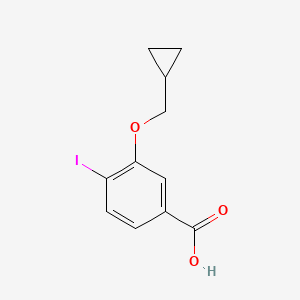

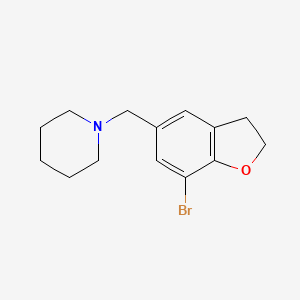
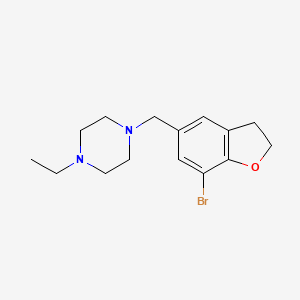
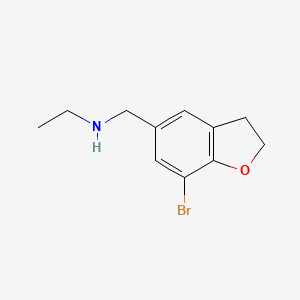
![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)
